molecular formula C20H24ClNO3S B12217243 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12217243
M. Wt: 393.9 g/mol
InChI Key: KWOKLIKYYCSMHG-UHFFFAOYSA-N
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Description

The compound 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide features a phenoxy group substituted with chlorine and methyl groups at positions 4 and 3, respectively. The acetamide backbone is modified with two distinct heterocyclic substituents: a (3-methylthiophen-2-yl)methyl group and a tetrahydrofuran-2-ylmethyl (THF) group.

Properties

Molecular Formula

C20H24ClNO3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H24ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-16-5-6-18(21)15(2)10-16/h5-7,9-10,17H,3-4,8,11-13H2,1-2H3

InChI Key

KWOKLIKYYCSMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxy-Acetamide Derivatives

2-(4-Chloro-3-methylphenoxy)acetohydrazide Derivatives ()
  • Structure: Shares the 4-chloro-3-methylphenoxy group but replaces the heterocyclic substituents with benzylidiene or thiazolidinone moieties.
  • Activity: Derivatives (e.g., 4a-e) exhibit antimicrobial properties, highlighting the importance of the phenoxy group in bioactivity .
  • Key Difference: The target compound’s thiophene and THF substituents may enhance lipophilicity or target specificity compared to simpler benzylidiene/thiazolidinone groups.
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide ()
  • Structure: Features a 4-chloro-2-methylphenoxy group and a 3-(trifluoromethyl)phenyl substituent.
  • Key Difference : The target compound’s 3-methylthiophene and THF groups introduce steric bulk and hydrogen-bonding capabilities absent in this analog.

Heterocyclic Substituent Variations

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide ()
  • Structure : Substitutes THF with a furan ring and includes a trifluoromethylphenyl group.
  • Key Difference : Thiophene’s sulfur atom in the target compound may enhance π-stacking or metabolic stability compared to furan.
2-(4-Chlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)acetamide ()
  • Structure : Contains a 2-oxotetrahydrothiophene substituent instead of THF.
  • Activity : The ketone group in the thiophene ring could increase polarity, affecting solubility .
  • Key Difference : The target compound’s THF substituent lacks an oxo group, possibly improving membrane permeability.

Agrochemical Analogs ()

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Simplistic aryl and methoxymethyl substituents. Activity: Herbicidal action via inhibition of fatty acid synthesis . Key Difference: The target compound’s heterocycles may redirect activity toward non-herbicidal applications (e.g., antimicrobials).

Structural and Functional Insights

Electronic and Steric Effects

  • Electron-Donating Groups (Target Compound): Methyl groups on the phenoxy and thiophene rings may stabilize positive charges or enhance hydrophobic interactions.

Hydrogen Bonding and Crystal Packing ()

  • 2-Chloro-N-(3-methylphenyl)acetamide : Exhibits intermolecular N–H⋯O hydrogen bonds, influencing crystallinity and solubility .
  • Target Compound : The THF oxygen and thiophene sulfur could participate in hydrogen bonding or dipole interactions, affecting bioavailability.

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, based on available research findings.

Chemical Structure and Properties

This compound features several distinct structural components:

  • Chloro-substituted aromatic ring : Enhances binding affinity to biological targets.
  • Tetrahydrofuran moiety : May contribute to the compound's solubility and reactivity.
  • Acetamide functional group : Implicates potential interactions with biological systems.

The molecular formula is C15H18ClN1O3SC_{15}H_{18}ClN_{1}O_{3}S, with a molar mass of approximately 299.82 g/mol.

Antibacterial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties. The presence of the chloro atom is believed to enhance the compound's efficacy against various bacterial strains. Molecular docking studies suggest that this compound can effectively interact with bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects.

Table 1: Antibacterial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antifungal Activity

In addition to antibacterial properties, compounds similar to this one have shown antifungal activity. The mechanism may involve disruption of fungal cell wall synthesis or interference with fungal metabolism.

Table 2: Antifungal Activity Against Selected Fungi

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

Case Studies

Several case studies have investigated the biological activity of structurally related compounds:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of derivatives based on the core structure of this compound and tested their activity against various pathogens.
    • Results indicated that modifications in substituents significantly affected antimicrobial potency, highlighting the importance of structural optimization.
  • Molecular Docking Studies :
    • Advanced molecular docking simulations were conducted to predict the binding affinity of this compound to specific bacterial enzymes.
    • Findings revealed strong interactions with target sites, suggesting a mechanism for its antibacterial action.

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